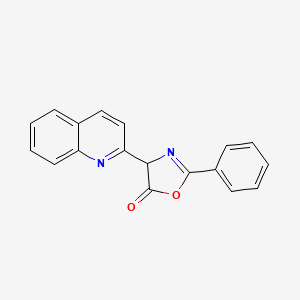

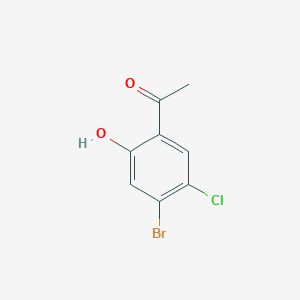

2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” can be achieved from Quinoline-N-oxide and 2-PHENYL-5-OXAZOLONE . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed .Molecular Structure Analysis

The molecular formula of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” is C18H12N2O2 . Its unique structure and reactivity offer promising avenues for further exploration.Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .Physical And Chemical Properties Analysis

The molecular weight of “2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one” is 288.3 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Through Nitrene Intermediates : 2-Phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one has been synthesized using nitrene intermediates. Kametani, Yamanaka, and Ogasawara (1969) explored the synthesis of oxazolo[5,4-b]quinoline through a nitrene intermediate, demonstrating the chemical reactivity of similar compounds (Kametani et al., 1969).

Molecular Structure and Interactions : Asiri, Akkurt, Khan, and Arshad (2009) studied the molecular structure of a similar compound, 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, highlighting its structural features like π–π interactions and intramolecular hydrogen bonds (Asiri et al., 2009).

Applications in Chemistry

Use as Synthons for Quinoline Derivatives : Kim (1981) demonstrated the use of similar compounds as synthons for the preparation of novel quinoline derivatives, showing their utility in synthesizing complex chemical structures (Kim, 1981).

Antibacterial Agent Synthesis : Sharma et al. (2012) explored the synthesis of quinazolin-4(3H)-ones as potential antibacterial agents, emphasizing the role of similar compounds in medicinal chemistry (Sharma et al., 2012).

Chemical Reactions and Properties

Reaction with Phosphonium Ylides : Boulos, Arsanious, and Ewies (2009) investigated the reaction of 2-phenyl-5-(4H)-oxazolone with phosphonium ylides, leading to new phosphorane compounds, showcasing the reactivity of similar oxazolone compounds (Boulos et al., 2009).

Nonlinear Optical Properties : Murthy et al. (2010) synthesized and studied the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, indicating the potential of similar compounds in photonics and electronics (Murthy et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

2-phenyl-4-quinolin-2-yl-4H-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)19-15/h1-11,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJNCEFYTRGNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4-(2-quinolinyl)-1,3-oxazol-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/no-structure.png)

![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)